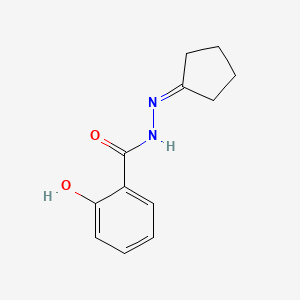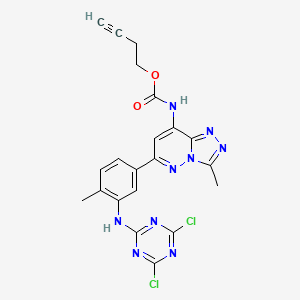
Bromotriazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromotriazine is a chemical compound that belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bromotriazine typically involves the reaction of tribromophenol with cyanuric chloride. The process begins by dissolving tribromophenol in an organic solvent, followed by the addition of a strong base to control the pH. Cyanuric chloride is then added to the mixture, and the reaction is catalyzed using a composite catalyst of triethylamine and DMAP (4-dimethylaminopyridine). The reaction is carried out at a controlled temperature of 5-15°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to reduce the consumption of raw materials and minimize waste production. Advanced techniques are employed to control the reaction parameters, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bromotriazine undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents used.
Applications De Recherche Scientifique
Bromotriazine has been extensively studied for its applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used as probes to study protein interactions and enzyme activities.
Medicine: Some this compound compounds have shown potential as therapeutic agents, particularly in cancer research.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of bromotriazine involves its ability to covalently modify proteins by targeting conserved amino acid residues. Specifically, this compound reacts with lysine and tyrosine residues in the binding sites of proteins, leading to the formation of stable covalent bonds. This modification can alter the activity of the target proteins, making this compound a valuable tool in chemical biology and drug discovery .
Comparaison Avec Des Composés Similaires
Chlorotriazine: Similar in structure but contains chlorine atoms instead of bromine.
Fluorotriazine: Contains fluorine atoms and exhibits different reactivity and applications.
Iodotriazine: Contains iodine atoms and is used in specific chemical reactions where iodine’s unique properties are advantageous.
Uniqueness of Bromotriazine: this compound is unique due to its specific reactivity with lysine and tyrosine residues, making it a valuable probe in chemical biology. Its ability to form stable covalent bonds with proteins sets it apart from other triazine derivatives .
Propriétés
Numéro CAS |
2281763-18-4 |
|---|---|
Formule moléculaire |
C21H17Cl2N9O2 |
Poids moléculaire |
498.3 g/mol |
Nom IUPAC |
but-3-ynyl N-[6-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate |
InChI |
InChI=1S/C21H17Cl2N9O2/c1-4-5-8-34-21(33)25-16-10-15(31-32-12(3)29-30-17(16)32)13-7-6-11(2)14(9-13)24-20-27-18(22)26-19(23)28-20/h1,6-7,9-10H,5,8H2,2-3H3,(H,25,33)(H,24,26,27,28) |
Clé InChI |
ALHDRILUIXYPIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(=C2)NC(=O)OCCC#C)C)NC4=NC(=NC(=N4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)

![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)

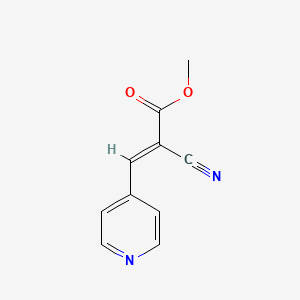
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
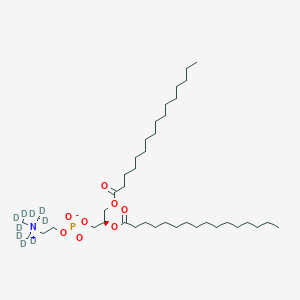
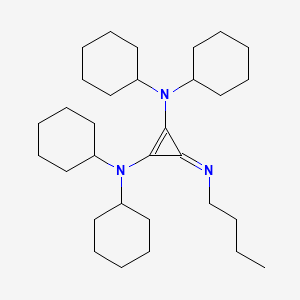
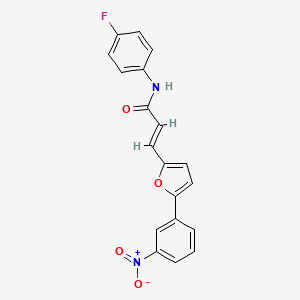
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
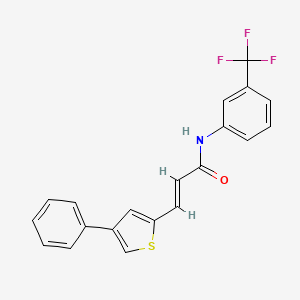
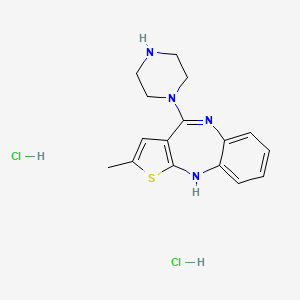
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
